molecular formula C12H10ClNO2 B060485 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One CAS No. 169814-48-6

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Cat. No. B060485
CAS RN: 169814-48-6
M. Wt: 235.66 g/mol
InChI Key: XSAMMAPYCPHHKH-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a chemical compound with the empirical formula C11H10ClNO2 . It is a ketone derivative with a 2-chlorophenyl and a tetrazol-2-yl group attached to the ethanone backbone . It is commonly used in the field of organic chemistry as a building block for the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and versatility .


Synthesis Analysis

The synthesis of this compound involves a variety of steps. In one procedure, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol . The tube is then placed under high vacuum and backfilled with nitrogen. Dry dimethyl sulfoxide is added to the tube to give a yellow suspension. The reaction tube is irradiated at 456 nm with one 40 W Kessil Lamp PR160 at a distance of 5 cm with stirring at 800 rpm .


Molecular Structure Analysis

The molecular structure of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One can be represented by the InChI string 1S/C11H10ClNO2/c1-7-10 (6-14)11 (13-15-7)8-2-4-9 (12)5-3-8/h2-5,14H,6H2,1H3 . The molecular weight of this compound is 223.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One include its empirical formula (C11H10ClNO2), molecular weight (223.66), and its InChI string .

Scientific Research Applications

Anticonvulsant Activity

The compound has been studied for its potential anticonvulsant activity . Anticonvulsants are medications that prevent or reduce the severity of seizures. This could be a promising area of research for the treatment of epilepsy and other seizure disorders.

Inhibitor Activity of CYP450

There has been an in silico study of the compound for its potential CYP450 inhibitor activity . Cytochrome P450 enzymes are essential for the metabolism of many medications. If this compound is found to inhibit CYP450, it could influence the pharmacokinetics of drugs metabolized by these enzymes.

Optical Properties

The compound has been studied for its key electronic and optical properties . Understanding these properties can be useful in various fields such as optoelectronics and photonics.

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMMAPYCPHHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370634
Record name 1-[3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

CAS RN

169814-48-6
Record name 1-[3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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